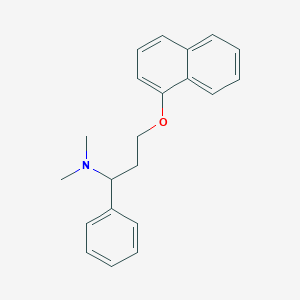

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

Descripción general

Descripción

El compuesto “MG 1” se refiere a una clase de compuestos de magnesio(I), que se caracterizan por la presencia de un enlace magnesio-magnesioLos compuestos de magnesio(I) son distintos de los compuestos de magnesio(II) más comunes, que se utilizan ampliamente en diversas aplicaciones industriales y médicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de compuestos de magnesio(I) típicamente implica la reducción de precursores de magnesio(II). Un método común es la reacción de un haluro de magnesio(II) con un agente reductor fuerte como el potasio o el sodio metálico. Esta reacción a menudo se lleva a cabo en presencia de ligandos voluminosos para estabilizar el compuesto de magnesio(I) resultante .

Por ejemplo, la reacción de cloruro de magnesio(II) con potasio metálico en presencia de un ligando voluminoso puede producir un dímero de magnesio(I):

MgCl2+2K+Ligando→Mg2(Ligando)2+2KCl

Métodos de Producción Industrial

La producción industrial de compuestos de magnesio(I) todavía se encuentra en sus primeras etapas debido a los desafíos asociados con su estabilización y manejo. Los avances en el diseño de ligandos y las condiciones de reacción están allanando el camino para métodos de producción escalables. El uso de reactores especializados y entornos controlados es crucial para evitar la descomposición de estos compuestos sensibles {_svg_3}.

Análisis De Reacciones Químicas

Tipos de Reacciones

Los compuestos de magnesio(I) sufren una variedad de reacciones químicas, que incluyen:

Oxidación: Los compuestos de magnesio(I) se pueden oxidar a compuestos de magnesio(II). Esta reacción a menudo está facilitada por el oxígeno u otros agentes oxidantes.

Reducción: Aunque es menos común, los compuestos de magnesio(I) se pueden reducir aún más en condiciones específicas.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Oxígeno, halógenos y otros agentes oxidantes fuertes.

Agentes Reductores: Sodio, potasio y otros metales alcalinos.

Principales Productos Formados

Los principales productos formados a partir de las reacciones de los compuestos de magnesio(I) dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación generalmente produce compuestos de magnesio(II), mientras que las reacciones de sustitución pueden producir una variedad de complejos de magnesio con diferentes ligandos .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Premature Ejaculation Treatment

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) that is specifically designed for the treatment of PE. Unlike traditional SSRIs used for depression, Dapoxetine is characterized by its rapid onset and short half-life, making it suitable for on-demand use. Clinical trials have demonstrated its efficacy in prolonging ejaculation time and improving control over ejaculation in men with PE .

Mechanism of Action

Dapoxetine works by inhibiting the reuptake of serotonin in the nervous system, which enhances serotonergic activity at the synapses. This action is believed to increase the time to ejaculation and improve overall sexual satisfaction .

Research Findings

Clinical Trials

Numerous studies have been conducted to evaluate the effectiveness and safety of Dapoxetine. A meta-analysis involving multiple clinical trials found that Dapoxetine significantly increased intravaginal ejaculatory latency time (IELT) compared to placebo .

| Study Reference | Sample Size | IELT Improvement | Side Effects |

|---|---|---|---|

| PMID: 31557052 | 500 | +2.5 minutes | Mild nausea |

| PMID: 28737412 | 600 | +3.0 minutes | Headache |

| PMID: 29422437 | 400 | +2.8 minutes | Dizziness |

Safety and Side Effects

Dapoxetine is generally well-tolerated, but like any medication, it can have side effects. Commonly reported adverse effects include nausea, headache, dizziness, and diarrhea . Serious side effects are rare but can include cardiovascular events in susceptible individuals.

Case Studies

Case Study 1: Efficacy in a Diverse Population

A study published in the Journal of Sexual Medicine involved a diverse cohort of men from various ethnic backgrounds. The results indicated that Dapoxetine was effective across different populations, with consistent improvements in IELT and patient satisfaction scores .

Case Study 2: Long-term Use

Another longitudinal study assessed the long-term effects of Dapoxetine over a period of one year. Participants reported sustained improvements in sexual function and quality of life without significant withdrawal symptoms upon discontinuation .

Mecanismo De Acción

El mecanismo de acción de los compuestos de magnesio(I) involucra la transferencia de electrones desde los centros de magnesio a las moléculas diana. Esta transferencia de electrones puede facilitar una variedad de transformaciones químicas, incluyendo reducciones y formaciones de enlaces. Los objetivos moleculares y las vías involucradas dependen de la aplicación y las condiciones de reacción específicas .

Comparación Con Compuestos Similares

Los compuestos de magnesio(I) son únicos en comparación con otros compuestos de magnesio debido a su menor estado de oxidación y la presencia de un enlace magnesio-magnesio. Compuestos similares incluyen:

Actividad Biológica

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, commonly known as Dapoxetine , is a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men. This compound has garnered significant attention in pharmacological research due to its unique properties and various biological activities.

Chemical Structure:

- IUPAC Name: (1S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

- Molecular Formula: C21H23NO

- Molecular Weight: 323.42 g/mol

- CAS Number: 119356-77-3

Dapoxetine acts by inhibiting the reuptake of serotonin in the brain, which increases serotonin levels in the synaptic cleft and enhances its action on postsynaptic receptors. This mechanism is crucial for its efficacy in delaying ejaculation, making it distinct from other SSRIs that are primarily used for depression.

1. Antidepressant Effects

Research indicates that Dapoxetine may exhibit antidepressant-like effects due to its serotonergic activity. Studies have shown that it can improve mood and reduce anxiety in patients, which can be beneficial in treating conditions like generalized anxiety disorder (GAD) alongside premature ejaculation.

2. Neuroprotective Properties

Recent studies have explored Dapoxetine's potential neuroprotective effects, particularly in models of ischemic stroke. In animal studies, Dapoxetine has been shown to:

- Ameliorate neurobehavioral deficits post-stroke.

- Reduce cerebral infarct volume.

- Mitigate histopathological damage associated with ischemic injury.

3. Antimicrobial Activity

Dapoxetine and its derivatives have also been evaluated for antimicrobial properties. A series of compounds derived from naphthalenes were synthesized and screened for antibacterial and antifungal activities, revealing promising results against various microbial strains .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study involving adult male Wistar rats subjected to bilateral common carotid artery occlusion demonstrated that Dapoxetine significantly reduced cerebral injury markers and improved functional outcomes post-reperfusion. The study utilized behavioral assessments and histological analyses to quantify the neuroprotective effects.

Pharmacokinetics

Dapoxetine is rapidly absorbed with peak plasma concentrations occurring approximately 1–2 hours after oral administration. It undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, leading to various metabolites that may also contribute to its pharmacological profile .

Propiedades

IUPAC Name |

N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRHYDPUVLEVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421937, DTXSID00861254 | |

| Record name | N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119356-76-2 | |

| Record name | N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119356-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is R-Dapoxetine separated from the racemic mixture?

A1: R-Dapoxetine can be separated from the racemic mixture through a resolution process using D- or L-(+)-tartaric acid. This method leverages the difference in solubility between the diastereoisomers formed by the reaction of Dapoxetine with tartaric acid. This process has been shown to yield R-Dapoxetine with high enantiomeric excess (e.e% > 99.9%). []

Q2: What is the enantiomeric purity achievable for R-Dapoxetine using the tartaric acid resolution method?

A2: The resolution of racemic Dapoxetine with D- or L-(+)-tartaric acid has demonstrated the capability to produce both S-Dapoxetine and R-Dapoxetine with enantiomeric excess (e.e%) values exceeding 99.9%. This high level of purity highlights the effectiveness of this method for separating the enantiomers. []

Q3: What are the potential advantages of developing prodrugs for Dapoxetine, and how is this achieved structurally?

A3: Prodrugs offer a promising strategy for enhancing the pharmaceutical properties of Dapoxetine, such as water solubility, stability, elution rate, and taste. One approach involves introducing specific chemical groups to modify the Dapoxetine structure. For example, reacting Dapoxetine with (RcO)2P(O)O(CRaRb)y-halide leads to a prodrug with a zwitterionic structure, incorporating the -(CRaRb)y-O-P(O)(ORc)(O-) progroup (Rp), potentially improving its overall pharmaceutical profile. []

Q4: Are there alternative synthesis pathways for obtaining enantiomerically pure Dapoxetine?

A4: Yes, highly enantioselective syntheses have been developed for both (S)-(+)- and (R)-(-)-Dapoxetine. These methods utilize 3-phenyl-1-propanol as a starting material and leverage Du Bois asymmetric C-H amination reactions with chiral dirhodium(II) complexes as catalysts to achieve enantioselectivity. []

Q5: What analytical methods are employed to determine the purity of Dapoxetine and identify potential impurities?

A5: Capillary electrophoresis (CE) serves as a valuable analytical technique for assessing the purity of Dapoxetine hydrochloride. This method enables the separation and quantification of (R)-Dapoxetine along with potential impurities like (3S)‐3‐(dimethylamino)‐3‐phenyl‐1‐propanol, (S)‐3‐amino‐3‐phenyl‐1‐propanol, and 1-naphthol. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.